Azetidin-3-ylmethanesulfonamide;hydrochloride
CAS No.: 2413904-31-9
Cat. No.: VC7645100
Molecular Formula: C4H11ClN2O2S
Molecular Weight: 186.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413904-31-9 |
|---|---|
| Molecular Formula | C4H11ClN2O2S |
| Molecular Weight | 186.65 |
| IUPAC Name | azetidin-3-ylmethanesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)3-4-1-6-2-4;/h4,6H,1-3H2,(H2,5,7,8);1H |
| Standard InChI Key | KLLLPYULMYKGEL-UHFFFAOYSA-N |
| SMILES | C1C(CN1)CS(=O)(=O)N.Cl |
Introduction
Chemical Identity and Structural Properties
Azetidin-3-ylmethanesulfonamide hydrochloride belongs to the sulfonamide class of compounds, distinguished by its azetidine heterocycle—a four-membered ring containing three carbon atoms and one nitrogen atom. The hydrochloride salt forms via protonation of the azetidine nitrogen, improving its crystallinity and aqueous solubility.
Physicochemical Properties
Azetidin-3-ylmethanesulfonamide hydrochloride exhibits properties typical of sulfonamide salts, with key parameters outlined below:
The compound’s solubility profile makes it suitable for formulation in aqueous media, a critical factor in preclinical studies. Its hydrochloride form reduces volatility compared to the free base, minimizing handling risks .
Synthesis and Manufacturing
The synthesis of Azetidin-3-ylmethanesulfonamide hydrochloride typically involves a two-step process:
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Formation of the Free Base:
Azetidin-3-amine reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield N-(azetidin-3-yl)methanesulfonamide. -
Salt Formation:
The free base is treated with hydrochloric acid to produce the hydrochloride salt:
Industrial-scale production requires stringent control over reaction conditions to avoid ring-opening side reactions, a common challenge in azetidine chemistry.
Pharmacological Applications
APJ Receptor Modulation
Azetidin-3-ylmethanesulfonamide hydrochloride has been implicated in modulating the APJ receptor, a G protein-coupled receptor (GPCR) involved in cardiovascular homeostasis, metabolic regulation, and organ protection . Patent data highlight its potential as a ligand-biased agonist that preferentially activates G-protein signaling over β-arrestin pathways . This selectivity may mitigate adverse effects such as myocardial hypertrophy, which is linked to β-arrestin recruitment .
Therapeutic Indications
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Cardiovascular Diseases: Preclinical studies suggest APJ agonists improve cardiac output and vascular function in heart failure models .
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Metabolic Disorders: The compound’s ability to enhance insulin sensitivity positions it as a candidate for diabetes research .
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Sepsis and Renal Failure: APJ activation may attenuate inflammatory responses in sepsis, though direct evidence for this compound remains exploratory .
Research and Development Trends
Recent patent activity underscores the compound’s role in developing APJ-targeted therapies. For example, WO2020/073011 describes derivatives of Azetidin-3-ylmethanesulfonamide hydrochloride with enhanced receptor affinity and oral bioavailability . Structural modifications, such as fluorination of the azetidine ring, aim to optimize pharmacokinetic properties .
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